molecular formula C16H22N2O3 B4533017 N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

Cat. No. B4533017
M. Wt: 290.36 g/mol
InChI Key: RKVJCQWTSTVOLK-AWEZNQCLSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves direct acylation reactions, as demonstrated by Younes et al. (2020), who synthesized a series of N-(cyano(naphthalen-1-yl)methyl)benzamides through such a method. This approach could be analogous to synthesizing the compound , highlighting a potential pathway for its creation (Younes et al., 2020).

Molecular Structure Analysis

Investigations into the molecular structure of benzamide derivatives reveal significant details through methods such as X-ray crystallography. For instance, the study by Demir et al. (2016) provided insights into the molecular structure analysis of a benzamide compound using X-ray diffraction alongside spectral IR, NMR, and UV-Vis investigations (Demir et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, with their reactivity being influenced by their molecular structure. For example, the synthesis and neuroleptic activity of certain benzamides, as explored by Sumio et al. (1981), demonstrate how structural modifications can enhance activity, suggesting potential chemical reactions and properties of similar compounds (Sumio et al., 1981).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as melting points and solubility, are crucial for understanding their behavior in different environments. Adam et al. (2016) characterized a benzamide compound through elemental analysis, X-ray crystallography, and spectroscopic techniques, providing a foundation for analyzing the physical properties of related compounds (Adam et al., 2016).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity and stability, can be inferred from studies on similar molecules. The work by Morgan et al. (1990) on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides illustrates how modifications impact chemical properties and activity, which can be relevant for understanding the chemical properties of the compound (Morgan et al., 1990).

Scientific Research Applications

Neuroleptic Activity

Research on benzamides, including compounds structurally related to N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide, has shown potential neuroleptic (antipsychotic) activity. For instance, studies have synthesized and evaluated the inhibitory effects of similar benzamides on apomorphine-induced stereotyped behavior in rats, revealing a good correlation between structure and activity. These studies suggest that certain benzamides could be potent drugs for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Colorimetric Sensing of Fluoride Anions

Benzamide derivatives have been explored for their colorimetric sensing capabilities, particularly for the detection of fluoride anions. A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives exhibited significant changes in color in response to fluoride ions, demonstrating potential for environmental monitoring and analytical chemistry applications (E. A. Younes et al., 2020).

Metal Complexation for Novel Materials

The ability of benzamide compounds to form complexes with metals like rhenium and technetium has been studied, leading to the synthesis of novel materials with potential applications in imaging and catalysis. These complexes demonstrate unique structural and bonding features, making them subjects of interest for further exploration in material science (Nguyen Hung Huy et al., 2008).

Antibacterial and Antifungal Activities

Research into benzamide-based compounds has also uncovered their potential antibacterial and antifungal properties. Certain derivatives have been synthesized and evaluated for their efficacy against various microbial strains, showing promise as leads for new antimicrobial agents (Farook Adam et al., 2016).

properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-3-(2-methylprop-2-enoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-10(2)9-21-13-7-5-6-12(8-13)16(20)18-14(11(3)4)15(17)19/h5-8,11,14H,1,9H2,2-4H3,(H2,17,19)(H,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVJCQWTSTVOLK-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C1=CC(=CC=C1)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)C1=CC(=CC=C1)OCC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
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N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide
Reactant of Route 6
N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide

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